molecular formula C25H48O4 B1596339 Neopentyl glycol dicaprate CAS No. 27841-06-1

Neopentyl glycol dicaprate

Cat. No.: B1596339
CAS No.: 27841-06-1
M. Wt: 412.6 g/mol
InChI Key: BJDAUCLANVMIOB-UHFFFAOYSA-N
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Description

Neopentyl glycol dicaprate is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Cosmetics and Personal Care

NPGD is primarily utilized in the formulation of cosmetics due to its emollient properties. Below is a summary of its key applications:

Application Area Products
Skin Care Creams, lotions, gels
Make-Up Lipsticks, foundations, eye makeup
Hair Care Conditioners, styling products
Sun Care Sunscreens, after-sun products

Benefits in Formulations

  • Moisturization : NPGD helps to retain moisture in the skin, making it suitable for dry skincare formulations .
  • Silky Texture : It imparts a smooth and silky feel to cosmetics, enhancing user experience .
  • Compatibility : NPGD is compatible with various surfactants and other cosmetic ingredients, making it a versatile choice for formulators .

Safety and Toxicological Profile

Safety assessments indicate that NPGD has low toxicity levels. In studies involving human patch tests, it was found to be non-irritating when applied directly to the skin for up to 24 hours . The oral LD50 (lethal dose for 50% of the population) is reported to be greater than 2000 mg/kg in rats, indicating a high safety margin for human use .

Market Trends

The market for NPGD is projected to grow significantly due to increasing demand in the cosmetics sector. A report indicates a compound annual growth rate (CAGR) of approximately 14.55% from 2024 to 2031 in the United States alone .

Case Study 1: Skin Conditioning Efficacy

A comparative study evaluated the moisturizing effects of NPGD versus traditional emollients in creams. Participants reported improved skin hydration levels and satisfaction with products containing NPGD over a four-week period.

Case Study 2: Formulation Stability

Research conducted on the stability of cosmetic formulations containing NPGD showed that it maintained its properties over extended periods at various temperatures. This stability is crucial for ensuring product efficacy throughout its shelf life.

Chemical Reactions Analysis

Hydrolysis Reactions

NGD undergoes hydrolysis under acidic or alkaline conditions, cleaving ester bonds to regenerate neopentyl glycol and capric acid.

Table 1: Hydrolysis Kinetics of NGD

ConditionTemperature (°C)Time (hours)Conversion Rate (%)Byproducts Identified
1M H₂SO₄80695Capric acid, neopentyl glycol
1M NaOH60498Sodium caprate, diol
Neutral (H₂O)10024<5Trace free acids

Key Observations

  • Acid Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Base Hydrolysis (Saponification) : Forms sodium caprate, with faster kinetics due to hydroxide ion nucleophilicity .

  • Stability : NGD resists hydrolysis in neutral aqueous environments, making it suitable for cosmetic emulsions .

Thermal Degradation

NGD demonstrates high thermal stability due to its neopentyl backbone, which impedes radical chain reactions.

Table 2: Thermal Stability Data

Temperature (°C)Duration (hours)Mass Loss (%)Degradation Products
20022None detected
250115Capric acid, ketones
3000.540Alkenes, CO₂

Mechanistic Insights

  • <250°C : Minimal decomposition; ester groups remain intact.

  • >250°C : Cleavage of ester bonds and β-scission of the neopentyl chain yield alkenes and carboxylic acids .

Oxidative Reactivity

NGD is resistant to autoxidation due to the absence of unsaturated bonds. Accelerated oxidation studies (100°C, O₂ atmosphere) show:

  • No peroxide formation after 48 hours .

  • FTIR Analysis : No detectable carbonyl or hydroxyl group generation, confirming oxidative stability .

Biodegradation Pathways

NGD is enzymatically hydrolyzed by esterases in environmental or biological systems:

  • Microbial Degradation : Pseudomonas spp. hydrolyze NGD into non-toxic metabolites within 28 days under aerobic conditions .

  • Mammalian Metabolism : Pancreatic lipases convert NGD into capric acid and neopentyl glycol, which are excreted or further metabolized .

Stability in Formulations

NGD maintains integrity in cosmetic and industrial products:

Table 3: Stability Under pH and UV Exposure

ConditionpHUV Exposure (300–400 nm)NGD Retention (%)
Acidic (pH 3)3098
Alkaline (pH 10)10095
Neutral + UV (200 hrs)720088

Data sources:

Interaction with Surfactants

NGD enhances the stability of surfactant micelles in emulsions:

  • Critical Micelle Concentration (CMC) Reduction : 15–20% lower CMC observed in sodium lauryl sulfate systems .

  • Synergistic Effects : Improves solubilization of hydrophobic actives by 30% in nonionic surfactants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing neopentyl glycol dicaprate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with decanoic acid (capric acid) using acid catalysts. Optimization involves controlling molar ratios (e.g., 1:2 for diesters), reaction temperature (typically 120–160°C), and catalyst selection (e.g., sulfuric acid or immobilized lipases for greener synthesis). Purity is monitored via gas chromatography (GC) to quantify unreacted acids or monoesters. Post-synthesis purification may involve vacuum distillation or solvent extraction to remove residual catalysts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm ester bond formation and branching via neopentyl glycol’s geminal dimethyl groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm1^{-1} (ester C=O stretch) and 1150–1250 cm1^{-1} (C-O ester linkage) validate synthesis.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies trace impurities like monoesters or unreacted decanoic acid.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies diastereomers if present .

Q. What acute toxicity data exist for this compound, and how reliable are these findings?

Limited acute toxicity data from neopentyl glycol (parent compound) studies indicate low systemic toxicity in rats (oral LD50_{50} > 2000 mg/kg; inhalation LC50_{50} > 140 mg/m3^3) with no mortality or pathological effects observed over 7 days . However, direct data on the dicaprate ester are sparse. Researchers should extrapolate cautiously, noting potential differences in bioavailability due to esterification altering hydrophobicity and metabolism .

Advanced Research Questions

Q. How can researchers address gaps in toxicokinetic data for this compound, particularly regarding metabolic pathways and metabolite accumulation?

Proposed methodologies:

  • In vitro hepatocyte assays : Use liver microsomes or S9 fractions to identify phase I/II metabolites (e.g., hydrolysis to neopentyl glycol and decanoic acid).
  • Radiolabeled tracer studies : Synthesize 14^{14}C-labeled dicaprate to track absorption, distribution, and excretion in rodent models.
  • Bile-duct cannulation : Assess enterohepatic recirculation of metabolites. Evidence suggests neopentyl glycol is rapidly excreted in urine, but ester hydrolysis kinetics and potential bioactive metabolites (e.g., dicarboxylic acids from ω-oxidation) remain unstudied .

Q. What experimental design considerations are critical for evaluating inhalation toxicity of this compound in occupational settings?

Key factors:

  • Aerosol generation : Use nebulizers to simulate workplace exposure (particle size <5 µm for alveolar deposition).
  • OECD TG 403 compliance : Conduct 4-hour acute inhalation studies in rats at concentrations ≥100 mg/m3^3, monitoring bronchial irritation via histopathology.
  • Control for ester volatility : Since dicaprate has low vapor pressure, ensure particulate-phase exposure dominates. Current data gaps for inhalation routes necessitate adherence to OECD guidelines for rigor .

Q. How do physicochemical properties (e.g., logP, molecular weight) influence this compound’s dermal absorption in ex vivo models?

With a logP >5 and molecular weight ~412.65 g/mol, dicaprate is predicted to have low dermal penetration. Methodological recommendations:

  • Franz diffusion cells : Use human or porcine skin to measure permeability coefficients (Kp_p).
  • Mass balance studies : Quantify stratum corneum retention vs. systemic absorption.
  • Comparative analysis : Benchmark against propylene glycol dicaprate (logP ~4.5, MW ~344), which shows moderate skin penetration in vitro .

Q. What strategies can resolve discrepancies in existing ecotoxicological data for neopentyl glycol derivatives?

  • QSAR modeling : Predict aquatic toxicity (e.g., LC50_{50} for fish) using ester hydrolysis rates and metabolite persistence.
  • Microcosm studies : Assess biodegradation in simulated wastewater (OECD 301F) to quantify half-lives.
  • Trophic transfer assays : Evaluate bioaccumulation in Daphnia magna or algae. Current data lack ecotoxicity profiles for dicaprate, requiring tiered testing aligned with REACH guidelines .

Q. Methodological Notes

  • Data Limitations : Much toxicological evidence derives from neopentyl glycol, not its esters. Researchers must validate extrapolations using structure-activity relationships (SARs) .
  • Safety Protocols : Handle dicaprate under fume hoods with PPE (nitrile gloves, N95 respirators) to minimize inhalation of aerosols. Store in airtight containers at <25°C to prevent hydrolysis .

Properties

CAS No.

27841-06-1

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

(3-decanoyloxy-2,2-dimethylpropyl) decanoate

InChI

InChI=1S/C25H48O4/c1-5-7-9-11-13-15-17-19-23(26)28-21-25(3,4)22-29-24(27)20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3

InChI Key

BJDAUCLANVMIOB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC

Key on ui other cas no.

27841-06-1

Origin of Product

United States

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